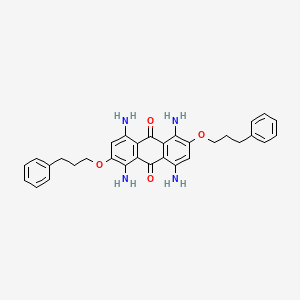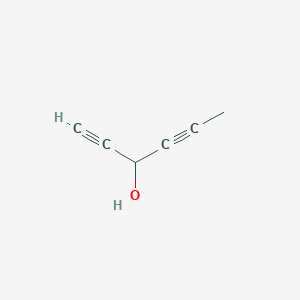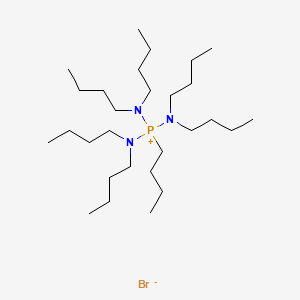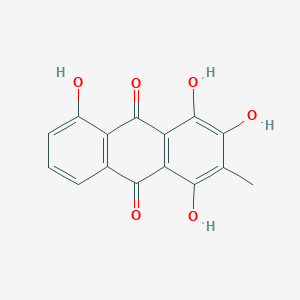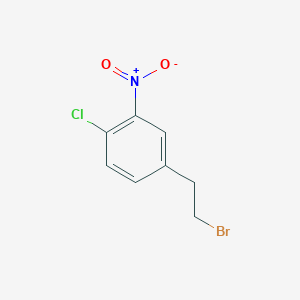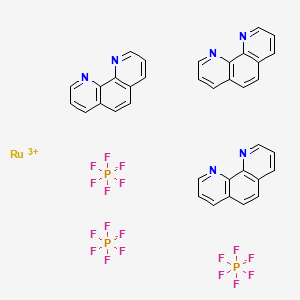
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) is an organometallic ruthenium complex known for its applications as a photocatalyst and a red dopant material in organic light-emitting diodes (OLEDs) . The compound is characterized by its molecular formula C36H24F12N6P2Ru and a molecular weight of 931.63 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) typically involves the reaction of ruthenium chloride with 1,10-phenanthroline in the presence of hexafluorophosphoric acid. The reaction is carried out under an inert atmosphere to prevent oxidation . The mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as column chromatography, is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light irradiation.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The complex can engage in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium complexes, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) exerts its effects involves the absorption of visible light, leading to an excited state. This excited state can transfer energy to other molecules, facilitating various chemical reactions. The compound’s ability to generate reactive oxygen species under light irradiation is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Another ruthenium complex used in similar applications, particularly in electrochemical devices.
Dichlorotris(1,10-phenanthroline)ruthenium(II): Known for its oxygen sensitivity and phototoxicity, used in biological studies.
Uniqueness
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) is unique due to its high efficiency as a photocatalyst and its specific applications in OLED technology. Its ability to generate reactive oxygen species under light irradiation also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C36H24F18N6P3Ru |
|---|---|
Poids moléculaire |
1076.6 g/mol |
Nom IUPAC |
1,10-phenanthroline;ruthenium(3+);trihexafluorophosphate |
InChI |
InChI=1S/3C12H8N2.3F6P.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-7(2,3,4,5)6;/h3*1-8H;;;;/q;;;3*-1;+3 |
Clé InChI |
XXCZFPFKAVRJAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
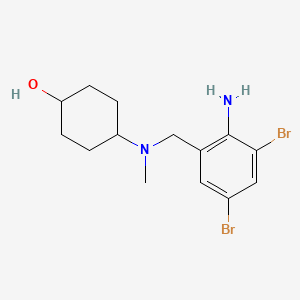
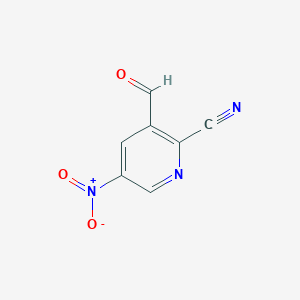
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
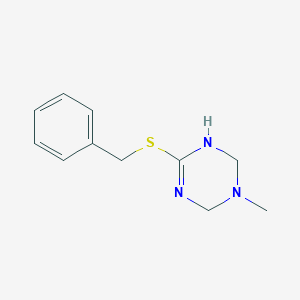
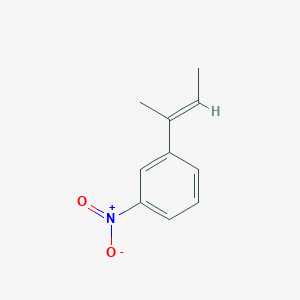

![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

